3-(4-Chloroanilino)-7-methylindol-2-one
Description
3-(4-Chloroanilino)-7-methylindol-2-one is a synthetic heterocyclic compound featuring an indole scaffold substituted with a 4-chloroanilino group at position 3 and a methyl group at position 5. The indole core, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a common motif in pharmaceuticals and natural products. The methyl group at position 7 may influence steric hindrance and metabolic stability.
Properties
CAS No. |
116344-34-4 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C15H11ClN2O/c1-9-3-2-4-12-13(9)18-15(19)14(12)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,18,19) |
InChI Key |
ZWUKEUMIJRWGMM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 |
Isomeric SMILES |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues on Indole Scaffolds
Key Observations :
- The carboxylic acid group in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid increases polarity, likely reducing membrane permeability compared to the chloroanilino-substituted target compound .
Quinazolinone Derivatives with 4-Chloroanilino Substituents
Key Observations :
- Quinazolinones exhibit broader reported bioactivities (e.g., antibacterial, anticonvulsant) compared to indol-2-one derivatives, likely due to their planar heteroaromatic system enhancing DNA or enzyme interactions .
- The hydroxyethyl or aminoethyl side chains in these quinazolinones introduce solubility and flexibility, which may improve pharmacokinetic profiles .
Hybrid Heterocyclic Systems
Key Observations :
- The coumarin-thiadiazole hybrid in combines electron-rich (coumarin) and electron-deficient (thiadiazole) moieties, which could enable dual mechanisms of action (e.g., antioxidant and enzyme inhibition).
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